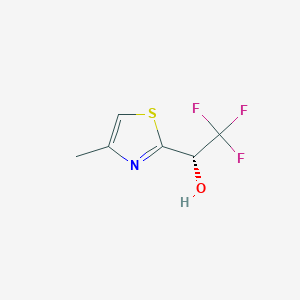

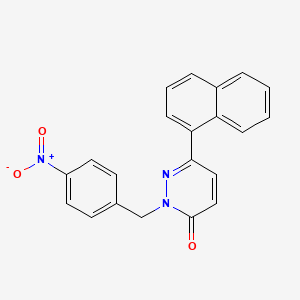

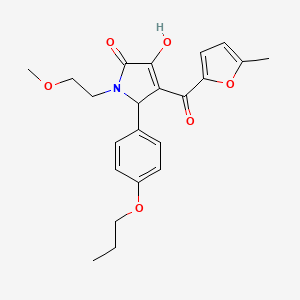

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular field like medicine or materials science.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Antimicrobial and Anti-Inflammatory Activity

A study by Al-Abdullah et al. (2014) investigated compounds related to 1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, finding that similar compounds displayed potent antibacterial activity and good dose-dependent anti-inflammatory activity. This suggests potential applications in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Structural Rearrangements and Synthetic Applications

Research by McMahon et al. (1982) on related structures, such as methoxy-substituted tetrahydroisoquinolines, showed that heating these compounds in formic acid can lead to structural rearrangements. This process can be useful in synthetic chemistry for creating diverse molecular structures (McMahon et al., 1982).

Synthesis and Characterization

Hanusek et al. (2006) described the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, which are structurally related to the compound . Their research provides insights into the methods of synthesizing and characterizing similar compounds, which could be relevant for the study and application of 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Hanusek et al., 2006).

Calcium Antagonistic Activities

Saraç et al. (1997) synthesized derivatives of octahydroquinazoline-2-thione and screened them for calcium antagonistic activities. This research is relevant as it explores the potential medicinal applications of compounds structurally similar to 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Saraç et al., 1997).

Tubulin Polymerization Inhibition

A study by Gastpar et al. (1998) on methoxy-substituted phenylindoles, which are structurally related, demonstrated their ability to inhibit tubulin polymerization, a key process in cell division. This suggests potential applications in cancer therapy (Gastpar et al., 1998).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Their research provides valuable insights into the synthetic pathways that could potentially be applied to synthesize compounds like 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Bacchi et al., 2005).

Safety And Hazards

This involves identifying the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.

properties

IUPAC Name |

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKWFKWZBOFGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

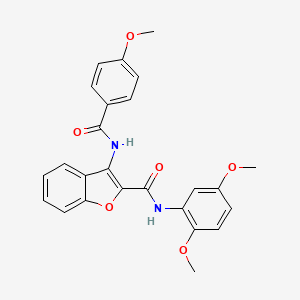

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)

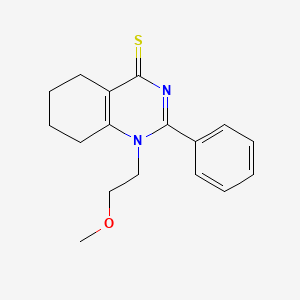

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

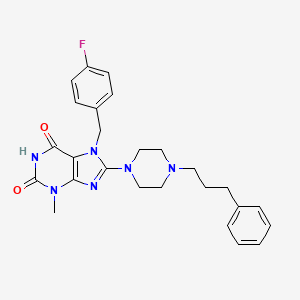

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)